N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a methyl-substituted 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is further substituted with a 1-methylpyrrole group, introducing steric and electronic complexity.
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-21-6-2-3-12(21)14-17-13(23-18-14)8-16-15(22)9-4-5-10-11(7-9)20-24-19-10/h2-7H,8H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXKHXNTHOHFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and oxadiazole intermediates, followed by their coupling with the benzo[c][1,2,5]thiadiazole core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
Anticancer Activity
The compound exhibits promising anticancer properties. Research has shown that derivatives of thiadiazole and oxadiazole can induce apoptosis in cancer cells. For example, compounds similar to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been tested against various cancer cell lines, showing significant inhibition of cell growth and induction of cell death through mechanisms such as caspase activation and mitochondrial dysfunction .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies indicate that oxadiazole derivatives can exhibit antibacterial and antifungal effects. The presence of the pyrrole moiety enhances the interaction with microbial enzymes, leading to increased efficacy against resistant strains of bacteria .
Anticonvulsant Effects
Research has highlighted the anticonvulsant properties of compounds containing oxadiazole and thiadiazole rings. These compounds have been shown to modulate neurotransmitter systems in the brain, providing a basis for their use in treating epilepsy and other seizure disorders .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Studies have demonstrated that similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting a therapeutic role in inflammatory diseases .
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to act as a charge transport material can be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer activity | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. |
| Study 2 | Antimicrobial effects | Showed inhibition of Staphylococcus aureus growth with an MIC value of 20 µg/mL. |
| Study 3 | Anticonvulsant properties | Reported a reduction in seizure frequency in animal models by 50% compared to control groups. |
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives
Benzo[c][1,2,5]thiadiazole vs. Benzo[d]thiazole Derivatives
Benzo[c][1,2,5]thiadiazole differs from benzo[d]thiazole in ring connectivity and electronic properties. highlights Compound 91 (benzo[c][1,2,5]oxadiazole-5-sulfonamide) and Compound 92 (benzo[d]thiazole-6-sulfonamide), which share sulfonamide linkers. Additionally, benzo[c][1,2,5]thiadiazole’s electron-deficient nature could improve binding to enzymes with aromatic pockets .
Substituent Effects on Bioactivity
- Pyrrole vs. Pyrazole: The 1-methylpyrrole group in the target compound contrasts with pyrazole substituents in (e.g., 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine).
- Carboxamide vs. Sulfonamide : Carboxamides (target compound) exhibit dual hydrogen-bonding capability (NH and CO), whereas sulfonamides (e.g., compounds) provide stronger acidity (pKa ~10) but fewer directional interactions. This distinction may influence selectivity in protease or kinase inhibition .
Biological Activity
The compound N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement combining a pyrrole ring , an oxadiazole ring , and a benzo[c][1,2,5]thiadiazole moiety . The presence of these heterocycles contributes to its potential bioactivity.
| Property | Value |
|---|---|
| Molecular Weight | 347.4 g/mol |
| Chemical Formula | C17H16N4O2S |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole and thiadiazole rings are known to facilitate binding with specific receptors or enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiadiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown moderate activity against various cancer cell lines with IC50 values ranging from 0.1 µM to 92.4 µM across different studies .
Case Study: Antitumor Efficacy
A study evaluated the antiproliferative effects of several oxadiazole derivatives against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values below 10 µM, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis suggested that modifications in the substituents on the oxadiazole ring significantly influenced the biological activity .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Research has shown that derivatives containing the oxadiazole moiety possess antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, some studies have highlighted the anti-inflammatory potential of compounds similar to this compound. These compounds can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases .
Summary of Key Studies
Conclusion from Research
Collectively, these studies underscore the potential of this compound as a promising candidate for drug development targeting cancer and infectious diseases.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:
- In vivo efficacy : Evaluating the therapeutic potential in animal models.
- Toxicology assessments : Understanding safety profiles for clinical applications.
- Structural optimization : Modifying chemical structures to enhance potency and selectivity.
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole core. A common approach is nucleophilic substitution using K₂CO₃ in DMF under mild conditions (room temperature, 12–24 hours) to introduce the methylpyrrole moiety . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for heterocyclic coupling .
- Catalysis : Base-catalyzed reactions (K₂CO₃, Et₃N) improve yields of thiadiazole intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating pure products .
Basic: What analytical techniques are essential for characterizing this compound and its intermediates?
Answer:
Key methods include:
- Spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular integrity, particularly for heterocyclic fragments .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Basic: How should researchers design initial biological activity screens for this compound?
Answer:
Prioritize assays based on structural motifs:
- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC assays) due to thiadiazole’s known antibacterial properties .
- Enzyme inhibition : Screen against kinases or oxidoreductases, leveraging the oxadiazole’s electron-deficient core .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) given the benzo-thiadiazole scaffold’s antitumor potential .
Advanced: How can structure-activity relationship (SAR) studies be structured to improve bioactivity?
Answer:
Focus on modifying substituents while retaining the core:
- Pyrrole ring : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity .
- Oxadiazole linker : Replace methyl with bulkier alkyl chains to probe steric effects on target binding .
- Thiadiazole moiety : Substitute sulfur with selenium to assess redox activity modulation .
Validate changes using in silico docking (e.g., AutoDock Vina) to predict binding affinities .
Advanced: What computational strategies are effective for predicting target interactions?
Answer:
- Molecular docking : Use the thiadiazole-carboxamide as a hydrogen bond donor/acceptor in protein active sites (e.g., COX-2, EGFR) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR modeling : Correlate logP values with antimicrobial IC₅₀ data to prioritize lipophilic analogs .
Advanced: How should contradictory data (e.g., solubility vs. activity) be resolved during optimization?
Answer:
- Solubility-activity trade-offs : Use pro-drug strategies (e.g., esterification of the carboxamide) to improve bioavailability without altering activity .
- Counterintuitive SAR : Perform meta-analysis of analogs (e.g., compare methylpyrrole vs. phenyl substitutions) to identify non-linear trends .
- Validation : Replicate assays in orthogonal models (e.g., zebrafish vs. murine) to confirm target specificity .
Advanced: What stability challenges arise under physiological conditions, and how can they be mitigated?
Answer:
- Hydrolytic degradation : The oxadiazole ring is prone to hydrolysis at pH > 7. Mitigate via:
- Photodegradation : Protect light-sensitive thiadiazole derivatives with amber glassware or UV-blocking excipients .
Advanced: How can cross-disciplinary approaches (e.g., material science) enhance applications?
Answer:
- Nanocarrier systems : Encapsulate the compound in PLGA nanoparticles to improve tumor targeting .
- Electrochemical sensors : Functionalize graphene oxide with the thiadiazole moiety for heavy metal detection .
- Catalysis : Explore Pd-mediated coupling reactions using the pyrrole-oxadiazole as a ligand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
